molecular formula C22H29N3O3 B4897792 (4-Cyclopentylpiperazin-1-yl)-[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]methanone

(4-Cyclopentylpiperazin-1-yl)-[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]methanone

Cat. No.: B4897792
M. Wt: 383.5 g/mol
InChI Key: GNOJBTMQTJRFQE-UHFFFAOYSA-N
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Description

(4-Cyclopentylpiperazin-1-yl)-[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a cyclopentyl group and an oxazole ring substituted with a dimethylphenoxy group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopentylpiperazin-1-yl)-[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]methanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Cyclopentyl Substitution: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.

    Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Dimethylphenoxy Substitution: The dimethylphenoxy group can be introduced through nucleophilic substitution reactions using dimethylphenol and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopentylpiperazin-1-yl)-[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride and appropriate alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a ligand for studying receptor-ligand interactions.

    Medicine: It could be investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Cyclopentylpiperazin-1-yl)-[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]methanone involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclopentylpiperazin-1-yl)-[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]methanone is unique due to its combination of a piperazine ring, cyclopentyl group, and oxazole ring with a dimethylphenoxy substitution. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

(4-cyclopentylpiperazin-1-yl)-[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-16-6-5-7-17(2)21(16)27-15-19-14-20(23-28-19)22(26)25-12-10-24(11-13-25)18-8-3-4-9-18/h5-7,14,18H,3-4,8-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOJBTMQTJRFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=CC(=NO2)C(=O)N3CCN(CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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